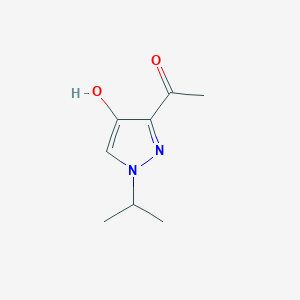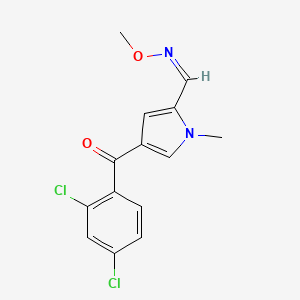
1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C5H6N2O .
Synthesis Analysis
There are several methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound . A detailed analysis of these methods can provide insights into the possible synthesis pathways for 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for a similar compound, 1-(1H-pyrazol-4-yl)ethanone .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone can be analyzed based on the reactions of structurally similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone can be inferred from its molecular weight and structure .Applications De Recherche Scientifique
Antimicrobial Potential
This compound has shown promise in the realm of antimicrobial activity. Derivatives of pyrazole, which share a similar core structure, have been reported to exhibit significant antibacterial and antifungal properties . The presence of the hydroxy-isopropyl group may influence the compound’s ability to interact with microbial enzymes or cell membranes, leading to potential therapeutic applications against resistant strains of bacteria and fungi.
Anti-Tubercular Activity
Pyrazole derivatives have been evaluated for their potential against Mycobacterium tuberculosis . Compounds with a similar structure to 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone have demonstrated potent anti-tubercular activity, suggesting its possible use in developing new treatments for tuberculosis .
Anticancer Properties
The structural motif of pyrazole is present in various compounds that have been studied for their anticancer activities. By interfering with tubulin polymerization, which is a crucial process in cell division, these compounds can act as potential anticancer agents. The specific configuration of the hydroxy-isopropyl group in this compound could be explored for targeted therapies against certain types of cancer cells .
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. The compound could be investigated for its efficacy in reducing inflammation and pain, potentially leading to new medications for chronic inflammatory diseases .
Antidepressant and Anxiolytic Uses
The pyrazole ring is a common feature in several antidepressant and anxiolytic drugs. Research into the unique substituents of 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone could uncover new pathways for treating mood disorders and anxiety-related conditions .
Antidiabetic Activity
Compounds with the pyrazole core have shown antidiabetic activity by modulating insulin release or glucose metabolism. The specific structure of this compound might offer a new approach to managing diabetes through novel mechanisms of action .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-hydroxy-1-propan-2-ylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-4-7(12)8(9-10)6(3)11/h4-5,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIVYMGEZZRKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2359995.png)




![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2360000.png)
![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2360001.png)
![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)
![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)

![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)
![(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B2360010.png)
